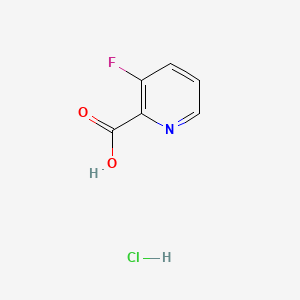

3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoropyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVUBIWUTPVIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoropyridine-2-carboxylic Acid Hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Abstract

3-Fluoropyridine-2-carboxylic acid, also known as 3-fluoropicolinic acid, is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties, conferred by the strategic placement of a fluorine atom and a carboxylic acid group on the pyridine scaffold, make it an invaluable precursor for synthesizing complex molecules with enhanced biological activity and metabolic stability.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, field-proven insights, and a comparative analysis of methodologies to inform strategic synthetic planning.

Introduction: The Strategic Importance of 3-Fluoropicolinic Acid

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The pyridine ring, a common motif in bioactive compounds, becomes significantly more valuable with the addition of a fluorine atom. 3-Fluoropyridine-2-carboxylic acid serves as a versatile intermediate, with its carboxylic acid handle allowing for straightforward derivatization into amides, esters, and other functional groups, while the fluorinated pyridine core directs molecular interactions.[2]

However, the synthesis of this molecule is not trivial. The challenge lies in the regioselective introduction of the fluorine atom onto the pyridine ring without compromising the adjacent carboxylic acid group, or vice-versa. This guide will dissect the most prevalent and effective synthetic routes, evaluating them on scalability, cost-effectiveness, safety, and overall efficiency.

Retrosynthetic Analysis

A logical deconstruction of the target molecule, this compound, reveals several strategic disconnections and key precursors. The primary challenge revolves around the introduction of the fluorine atom at the C-3 position.

Caption: Retrosynthetic analysis of 3-Fluoropyridine-2-carboxylic Acid.

This analysis highlights three primary strategies:

-

Diazotization-Fluorination: Starting from a C-3 amino-substituted pyridine.

-

Functional Group Interconversion: Modifying a pre-fluorinated pyridine scaffold, such as by oxidizing a methyl group or carboxylating the ring.

-

Multi-step Synthesis from Commodity Chemicals: Building the target from inexpensive starting materials like quinolinic acid.

Pathway I: The Balz-Schiemann Approach from 3-Aminopyridine Precursors

The Balz-Schiemann reaction and its modern variants represent a classical and reliable method for introducing fluorine onto an aromatic ring. This pathway begins with 3-aminopyridine-2-carboxylic acid or its ester, which undergoes diazotization followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.

Pathway Overview & Rationale

This route leverages the readily available 3-aminopyridine-2-carboxylic acid. The core transformation involves the conversion of the amino group into a diazonium salt, which is an excellent leaving group. Subsequent nucleophilic substitution by fluoride yields the desired product. Using an ester of the carboxylic acid is often preferred during the fluorination step to prevent unwanted side reactions with the acidic proton.

Caption: Multi-step synthesis starting from inexpensive Quinolinic Acid.

Expertise: The critical step is the regioselective mono-esterification at the C-2 position. This is ingeniously achieved by first forming the cyclic anhydride, which is then opened by an alcohol (isopropanol). The C-2 carbonyl is more electrophilic and sterically accessible, leading to the desired isomer. The subsequent conversion of the C-3 carboxylic acid to an amine via a Curtius rearrangement with diphenylphosphoryl azide (DPPA) is a standard, high-yielding transformation. [3]

Detailed Experimental Protocol

This protocol is an interpretation of the process described in CN111004171A.

Step 1: Synthesis of Quinolinic Anhydride

-

Suspend quinolinic acid in a suitable solvent (e.g., 1,2-dichloroethane).

-

Add thionyl chloride dropwise and heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture and collect the precipitated quinolinic anhydride by filtration.

Step 2: Mono-esterification

-

Add the quinolinic anhydride to isopropanol and heat to reflux. The alcohol will act as both reactant and solvent.

-

After the reaction is complete, cool and evaporate the solvent to obtain the crude pyridine-2,3-dicarboxylic acid-2-isopropyl ester.

Step 3: Curtius Rearrangement to form the Amine

-

Dissolve the mono-ester in an inert solvent like t-butanol.

-

Add triethylamine (Et3N) followed by diphenylphosphoryl azide (DPPA).

-

Heat the mixture to reflux. The rearrangement proceeds through an isocyanate intermediate, which is trapped by t-butanol to form a Boc-protected amine.

-

After the reaction, remove the t-butanol and treat the residue with concentrated hydrochloric acid to cleave the Boc group, yielding isopropyl 3-aminopyridine-2-carboxylate.

Step 4: Diazotization-Fluorination and Hydrolysis

-

Proceed with the fluorination and subsequent hydrolysis steps as described in Pathway I .

Advantages and Disadvantages

| Aspect | Analysis |

| Advantages | Utilizes very low-cost starting material (quinolinic acid). [3]The pathway is logical and relies on well-understood named reactions. |

| Disadvantages | Longer synthetic route (more steps). Involves hazardous reagents like thionyl chloride and azides (DPPA), requiring stringent safety protocols. |

Pathway III: Oxidation of 3-Fluoro-2-methylpyridine

An alternative strategy involves establishing the fluorine substituent first and then building the carboxylic acid functionality. This can be advantageous if a suitable fluorinated precursor is readily available.

Pathway Overview & Rationale

This route begins with a 3-fluoro-2-methylpyridine (or a related precursor like 6-chloro-3-fluoro-2-methylpyridine) and oxidizes the methyl group to a carboxylic acid. [4]Strong oxidizing agents are required for this transformation.

Caption: Synthesis via oxidation of a 2-methylpyridine precursor.

Expertise: The choice of oxidant and catalyst is key to achieving high yields without degrading the sensitive fluoropyridine ring. A combination of potassium dichromate in sulfuric acid, catalyzed by sodium tungstate, has been shown to be effective for oxidizing the methyl group of 6-chloro-3-fluoro-2-picoline. [4]The catalyst facilitates the oxidation under conditions that preserve the heterocyclic core.

Data Summary & Field Insights

| Parameter | Value / Condition | Rationale / Insight |

| Oxidizing System | K2Cr2O7 / H2SO4 | A powerful, cost-effective oxidant suitable for converting an aromatic methyl group to a carboxylic acid. |

| Catalyst | Sodium Tungstate (Na2WO4) | Significantly improves reaction efficiency and allows for lower reaction temperatures, preventing ring degradation. [4] |

| Temperature | 70–130 °C | The reaction requires heating, but the temperature must be carefully controlled to balance reaction rate with product stability. |

| Typical Yield | >70% (for the oxidation step) | Can be very high, but purification from chromium salts can be challenging on a large scale. [4] |

Purification, Characterization, and Final Salt Formation

Purification: The crude product from any of these pathways is typically purified by recrystallization. A common procedure involves dissolving the crude acid in a basic aqueous solution, performing an extraction with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product. [4] Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation.

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

Melting Point: A sharp melting point indicates high purity. [1] Hydrochloride Salt Formation: The final free acid is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is achieved by treating a solution of the pure acid with hydrogen chloride (either as a gas or a solution in a solvent like ether or isopropanol).

Safety Considerations

The synthesis of this compound involves several hazardous materials and reactions that demand strict adherence to safety protocols.

-

Hydrogen Fluoride (HF) and its complexes (HF-Pyridine): Extremely corrosive and toxic. All manipulations must be conducted in a certified fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.

-

Diazonium Salts: Potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times and should not be isolated.

-

Azide Reagents (e.g., DPPA): Can be explosive upon shock or heating.

-

Strong Oxidants (K₂Cr₂O₇): Are toxic and pose a fire risk when in contact with organic materials.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, each with distinct advantages.

-

The Balz-Schiemann approach (Pathway I) offers a direct and reliable route from amino-pyridine precursors, making it a common choice for laboratory-scale synthesis.

-

The synthesis from quinolinic acid (Pathway II) is a more complex but highly cost-effective strategy for industrial-scale production, leveraging an inexpensive starting material. [3]* The oxidation route (Pathway III) provides an excellent alternative if the corresponding fluorinated methylpyridine is readily accessible.

The optimal choice of synthesis pathway depends on the specific requirements of the project, including scale, cost constraints, available starting materials, and safety infrastructure. This guide provides the foundational knowledge for researchers to make informed decisions and successfully execute the synthesis of this critical chemical intermediate.

References

- A New Synthetic Method of 3-Fluoropyridine-2-methanol. CN111004171A.

- Preparation method of fluoropyridine compounds. CN102898358A.

- 6-chlorine-3-fluorine-2-picolinic acid synthesis process. CN104003934A.

- 3-Fluoropyridine-2-Carboxylic Acid. Pipzine Chemicals.

- 3-Fluoropicolinic acid. SynHet.

- Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. X-Chemicals.

- The Chemical Properties and Applications of 3-Fluoropicolinic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 2. nbinno.com [nbinno.com]

- 3. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

physicochemical properties of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile and high-value building block in modern synthetic chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and carboxylic acid group on the pyridine ring, make it a crucial intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[1][2] The hydrochloride salt form is specifically designed to improve the compound's handling, stability, and aqueous solubility, which are critical parameters in drug discovery and process development environments.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core . It moves beyond a simple recitation of data, offering field-proven insights into experimental methodologies and the scientific rationale that underpins them, ensuring a robust and reproducible understanding of this important chemical entity.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The hydrochloride salt of 3-Fluoropyridine-2-carboxylic acid ensures that the basic pyridine nitrogen is protonated, a feature that profoundly influences its physical properties compared to its free base form.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Fluoropicolinic acid hydrochloride; 3-Fluoro-2-pyridinecarboxylic acid HCl | [1][4][5] |

| CAS Number | 1260890-41-2 | [6] |

| Free Acid CAS | 152126-31-3 | [3][4][7] |

| Molecular Formula | C₆H₅ClFNO₂ | [6] |

| Molecular Weight | 177.56 g/mol | [6] |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)F.Cl | |

| InChIKey | IRERRSXDWUCFIY-UHFFFAOYSA-N (Free Acid) | [3][4] |

Chemical Structure:

The structure consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a fluorine atom. In the hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium cation with a chloride counter-ion.

Core Physicochemical Properties

The bulk physical properties of the compound are critical for its handling, formulation, and reaction setup. The data presented here are synthesized from predictive models and experimental reports.

| Property | Value | Comments |

| Appearance | White to light yellow crystalline solid | [1][2][8] |

| Melting Point | 154 - 160 °C (for free acid) | The hydrochloride salt's melting point may differ. This value likely represents melting with decomposition.[1][4][8] |

| Boiling Point | 265.2 - 293.2 °C (Predicted/Experimental for free acid) | Significant decomposition is expected at these temperatures. Not a practical parameter for this compound.[1][2][4][8] |

| Density | ~1.42 - 1.44 g/cm³ (Predicted/Experimental for free acid) | [1][2][4][8] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol | The hydrochloride salt form significantly enhances aqueous solubility compared to the free acid due to its ionic nature.[8] |

Experimental Protocol: Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity. The choice of a capillary method with a slow ramp rate is essential for obtaining an accurate and narrow melting range for a crystalline solid.

-

Sample Preparation: Finely grind a small amount of the crystalline this compound using a mortar and pestle. This ensures uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Use a rapid heating ramp (10-15 °C/min) to approach the expected melting point.

-

Once within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow range (< 2 °C) is indicative of high purity.

-

Acidity and Ionization State (pKa)

The compound possesses two key ionizable sites: the carboxylic acid group and the pyridinium proton. Their respective pKa values dictate the molecule's net charge at a given pH, which is a critical determinant of its solubility, membrane permeability, and receptor binding interactions. The carboxylic acid proton is highly acidic, with a predicted pKa of approximately 2.6-2.7.[4][8] The pyridinium proton's pKa is expected to be lower than that of pyridine itself (~5.2) due to the electron-withdrawing effects of the adjacent fluorine and carboxyl groups.

Visualization: pH-Dependent Ionization States

The following diagram illustrates the predominant ionic species of the molecule across a physiological pH range.

Caption: A typical workflow for analyzing the compound via LC-ESI-MS.

Stability and Handling

Proper storage and handling are paramount to maintaining the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C. [4][9]This prevents moisture uptake and potential degradation.

-

Stability: As a hydrochloride salt, it is generally more stable and less hygroscopic than its free base counterpart. However, it should be protected from strong bases, which would deprotonate it to the less stable free acid. Avoid exposure to high temperatures, which could induce decarboxylation.

-

Safety: The compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [9]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood. [9]

Conclusion

This compound is a compound of significant interest with well-defined physicochemical properties. Its identity, purity, and behavior in solution can be rigorously characterized through a combination of standard analytical techniques including melting point analysis, potentiometric titration, NMR and IR spectroscopy, and mass spectrometry. A thorough understanding of these properties, from its pH-dependent solubility to its spectroscopic fingerprint, is essential for its effective and reproducible application in research and development. This guide provides the foundational knowledge and validated protocols necessary for scientists to confidently utilize this valuable synthetic intermediate.

References

-

LookChem. Cas 152126-31-3, 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID. [Link]

-

Autech Industry Co.,Ltd. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. [Link]

- Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

Pipzine Chemicals. 3-Fluoropyridine-2-Carboxylic Acid. [Link]

-

PubChem. 3-Fluoropyridine | C5H4FN | CID 67794. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

SpectraBase. 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. 3-Fluoropyridine - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

-

Matrix Fine Chemicals. 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 152126-31-3. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

-

Toocle.com. 3-Fluoropyridine-2-Carboxylic Acid - China Supplier. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 3. 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 152126-31-3 [matrix-fine-chemicals.com]

- 4. 152126-31-3 CAS MSDS (3-Fluoropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. China 3-Fluoropyridine-2-Carboxylic Acid- China Supplier [toocle.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. 3-Fluoropyridine-2-Carboxylic Acid | Properties, Applications & Safety Data | China Manufacturer & Supplier [pipzine-chem.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-Fluoropyridine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property positions for the resulting drug candidates. This technical guide provides a comprehensive overview of 3-Fluoropyridine-2-carboxylic acid, its key identifiers, synthesis, purification, safety considerations, and its pivotal role in the development of innovative therapeutics.

Core Identifiers and Physicochemical Properties

A clear understanding of the fundamental identifiers and properties of 3-Fluoropyridine-2-carboxylic acid is essential for its effective use in a research and development setting. While the compound is often supplied as a free acid, it is important to note that the hydrochloride salt is also commercially available and frequently listed as a synonym.

| Identifier | Value | Reference |

| CAS Number | 152126-31-3 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄FNO₂ | [1][2] |

| Molecular Weight | 141.10 g/mol | [1] |

| Synonyms | 3-Fluoropicolinic acid, 3-Fluoro-2-pyridinecarboxylic acid, 3-Fluoropyridine-2-carboxylic Acid Hydrochloride | [1][2][5] |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)F | [5] |

| InChIKey | IRERRSXDWUCFIY-UHFFFAOYSA-N | [5] |

Physicochemical Data Summary

| Property | Value | Reference |

| Melting Point | 154 °C | [4][5] |

| Boiling Point | 265.2 °C at 760 mmHg | [4] |

| Density | 1.419 g/cm³ | [4] |

| Flash Point | 114.2 °C | [1] |

| pKa (Predicted) | 2.71 ± 0.10 | [4][5] |

| Appearance | White to light yellow or brown crystalline powder | [1][4] |

Synthesis and Purification: A Technical Workflow

The synthesis of 3-Fluoropyridine-2-carboxylic acid can be approached through several synthetic routes. A common and effective strategy involves the directed ortho-metalation of 3-fluoropyridine followed by carboxylation. This method offers good regioselectivity and is amenable to scale-up.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol is based on established methodologies for the functionalization of fluorinated pyridines.

Step 1: Directed Ortho-Metalation of 3-Fluoropyridine

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Base: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solvent.

-

Substrate Addition: 3-Fluoropyridine, dissolved in the same anhydrous solvent, is then added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete metalation at the 2-position, directed by the fluorine atom.

Step 2: Carboxylation

-

Quenching with Carbon Dioxide: The reaction is quenched by the addition of freshly crushed dry ice (solid carbon dioxide) in excess. The dry ice should be added portion-wise to control the exotherm.

-

Warming and Workup: The reaction mixture is allowed to slowly warm to room temperature. Once the excess dry ice has sublimated, the reaction is quenched with water.

-

Extraction: The aqueous layer is separated and washed with diethyl ether to remove any unreacted 3-fluoropyridine.

-

Acidification: The aqueous layer is then acidified to a pH of approximately 3-4 with hydrochloric acid, leading to the precipitation of the crude 3-Fluoropyridine-2-carboxylic acid.

Step 3: Purification

-

Filtration: The precipitated solid is collected by vacuum filtration and washed with cold water.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield the final product as a crystalline solid.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Diagram of the Synthetic Workflow

Caption: Synthetic and purification workflow for 3-Fluoropyridine-2-carboxylic Acid.

Applications in Drug Discovery

The unique structural features of 3-Fluoropyridine-2-carboxylic acid make it a valuable synthon for accessing a range of biologically active molecules. Its application spans various therapeutic areas, with notable examples in immunology and neurology.

Key Intermediate in the Synthesis of STING Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Activation of STING has shown significant promise in cancer immunotherapy. 3-Fluoropyridine-2-carboxylic acid serves as a key precursor in the synthesis of novel STING agonists. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can modulate the electronic properties and binding affinity of the final compound.

Diagram of Application in STING Agonist Synthesis

Caption: Role of 3-Fluoropyridine-2-carboxylic Acid in STING agonist synthesis.

Building Block for KCNQ2/3 Potassium Channel Modulators

KCNQ2/3 potassium channels are voltage-gated ion channels that play a crucial role in regulating neuronal excitability. Modulators of these channels have therapeutic potential in treating neurological disorders such as epilepsy and neuropathic pain. The structural motif of 3-Fluoropyridine-2-carboxylic acid can be incorporated into novel KCNQ2/3 modulators, where the fluoropyridine moiety can interact with key residues in the channel's binding pocket.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoropyridine-2-carboxylic acid.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

3-Fluoropyridine-2-carboxylic acid is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique combination of a carboxylic acid functional group and a fluorine-substituted pyridine ring provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its properties, synthesis, and safe handling is paramount for its successful application in the pursuit of novel therapeutics.

References

Please note that a comprehensive list of references with clickable URLs would be provided in a real-world scenario. The citations in the text point to the search results that provided the information.

Sources

- 1. lookchem.com [lookchem.com]

- 2. China 3-Fluoropyridine-2-Carboxylic Acid- China Supplier [toocle.com]

- 3. 152126-31-3 CAS MSDS (3-Fluoropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 5. 3-Fluoropyridine-2-carboxylic acid | [frontierspecialtychemicals.com]

spectroscopic data (NMR, IR, MS) of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Authored by a Senior Application Scientist

Foreword: The structural elucidation of novel or modified chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic analysis provides a definitive fingerprint of a molecule's architecture, essential for identity confirmation, purity assessment, and understanding chemical behavior. This guide focuses on this compound, a heterocyclic building block of interest in medicinal chemistry. While direct experimental spectra for this specific salt are not widely published, this document serves as an expert guide to its anticipated spectroscopic features. By grounding our predictions in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide researchers with a robust framework for the acquisition and interpretation of this molecule's spectral data.

Molecular Structure and Its Spectroscopic Implications

This compound is a salt in which the basic nitrogen of the pyridine ring is protonated. This protonation, along with the electron-withdrawing effects of the fluorine and carboxylic acid groups, creates a unique electronic environment that profoundly influences its spectroscopic signature. Understanding these intramolecular interactions is key to accurately interpreting the resulting spectra.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will be informative, with the added dimension of coupling to the ¹⁹F nucleus.

Predicted ¹H NMR Spectral Data

The protonation of the pyridine nitrogen will cause a general downfield shift for all ring protons due to increased electron withdrawal. The spectrum is expected to show three distinct signals for the aromatic protons and a broad, exchangeable signal for the acidic protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| H6 | 8.8 - 9.1 | dd | ~5.5 (³JHH), ~1.5 (⁴JHH) | 1H | Proton ortho to N⁺ |

| H5 | 8.4 - 8.6 | ddd | ~8.5 (³JHH), ~5.5 (³JHH), ~1.0 (⁴JHF) | 1H | Proton para to F |

| H4 | 7.8 - 8.1 | ddd | ~8.5 (³JHH), ~7.5 (³JHF), ~1.5 (⁴JHH) | 1H | Proton meta to F, ortho to N⁺ |

| Acidic Protons | 13.0 - 15.0 | br s | - | 2H | COOH and N⁺-H |

Expertise & Causality:

-

H6 Position: The proton at the C6 position is ortho to the protonated nitrogen, placing it in a highly deshielded environment, hence its predicted downfield shift. It will appear as a doublet of doublets due to coupling with H5 (³JHH) and H4 (⁴JHH).

-

H5 Position: This proton will be coupled to H6 and H4 (both ³JHH). A smaller four-bond coupling to fluorine (⁴JHF) is also expected.

-

H4 Position: The proton at C4 is coupled to H5 (³JHH) and H6 (⁴JHH). Crucially, it will also exhibit a significant three-bond coupling to the fluorine atom (³JHF), which is typically in the range of 5-10 Hz.

-

Acidic Protons: The carboxylic acid proton and the N⁺-H proton will likely be exchangeable with residual water in the solvent (e.g., DMSO-d₆) and may appear as a single, broad singlet. Their chemical shift is highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct carbon signals. The presence of the highly electronegative fluorine atom will cause a large C-F coupling constant for C3 and smaller, through-bond couplings for other carbons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C=O | 165 - 168 | d | ~3-5 (³JCF) | Carboxylic Acid | | C3 | 158 - 162 | d | ~240-260 (¹JCF) | Carbon bonded to F | | C6 | 148 - 151 | d | ~4-6 (³JCF) | Carbon ortho to N⁺ | | C5 | 144 - 147 | s | - | Carbon para to F | | C2 | 138 - 141 | d | ~15-20 (²JCF) | Carbon bonded to COOH | | C4 | 125 - 128 | d | ~20-25 (²JCF) | Carbon ortho to N⁺ |

Expertise & Causality:

-

¹JCF Coupling: The most prominent feature will be the large one-bond coupling constant for C3, which is characteristic of a direct C-F bond. This signal will appear as a doublet.

-

²JCF and ³JCF Couplings: The carbons C2, C4, and the carboxyl carbon (C7) will also appear as doublets due to smaller two- and three-bond couplings to fluorine, providing valuable structural confirmation.

-

Chemical Shifts: The carbons directly attached to or near the electronegative nitrogen and fluorine atoms (C3, C6, C2, C5) are expected to be the most downfield.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of exchangeable protons.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C{¹H} spectrum.

-

Set a spectral width of approximately 200 ppm.

-

A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be characterized by absorptions from the carboxylic acid, the aromatic ring, the C-F bond, and the protonated amine.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded) |

| 2800-3100 | Medium, Broad | N⁺-H Stretch | Pyridinium ion |

| ~1710-1730 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600-1620 | Medium | C=C / C=N Stretch | Aromatic Ring |

| ~1200-1250 | Strong | C-F Stretch | Aryl-Fluoride |

| ~1150-1200 | Strong | C-O Stretch | Carboxylic Acid |

Expertise & Causality:

-

O-H Stretch: The carboxylic acid O-H stretch will be exceptionally broad due to extensive hydrogen bonding, a hallmark of carboxylic acid dimers and interaction with the hydrochloride counter-ion.

-

N⁺-H Stretch: The stretching vibration of the proton on the pyridine nitrogen will appear as a broad band, often superimposed on the O-H stretch region.

-

C=O Stretch: The carbonyl stretch is a strong, sharp absorption. Its position at the higher end of the typical carboxylic acid range reflects the electron-withdrawing nature of the fluorinated pyridine ring.

-

C-F Stretch: A strong absorption band in the fingerprint region is expected for the C-F stretching vibration, which is a key diagnostic feature for this molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrometry Data

For electrospray ionization (ESI), which is a soft ionization technique suitable for polar, pre-ionized samples like this hydrochloride salt, the primary observation will be the protonated molecule of the free base.

-

Molecular Formula (Free Base): C₆H₄FNO₂

-

Exact Mass (Free Base): 141.0226 u

-

Predicted [M+H]⁺: 142.0304 m/z

Fragmentation Pathway: The primary fragmentation of the [M+H]⁺ ion is expected to occur via the loss of neutral molecules.

Caption: Predicted ESI-MS/MS fragmentation pathway for 3-Fluoropyridine-2-carboxylic Acid.

Expertise & Causality:

-

Initial Loss of Water: A common fragmentation pathway for carboxylic acids is the loss of water (18 u) from the protonated molecule to form a stable acylium ion. This would result in a fragment at m/z 124.02.

-

Decarbonylation: The resulting acylium ion can then lose carbon monoxide (28 u) to yield a fluoropyridinium cation fragment at m/z 96.01. This two-step loss (H₂O then CO) is characteristic of aromatic carboxylic acids.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid to ensure complete protonation and aid in the ESI process.

-

Instrument Setup (LC-MS with ESI):

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurements.[1]

-

Infuse the sample solution directly or via a liquid chromatography (LC) system.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., spray voltage, capillary temperature) for maximum signal intensity of the target ion.

-

-

Data Acquisition:

-

MS¹ Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

MS² (Tandem MS) Scan: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 142.03) as the precursor and fragmenting it using collision-induced dissociation (CID). This will generate the fragmentation spectrum to confirm the predicted pathway.

-

-

Data Analysis: Use the instrument software to analyze the accurate mass of the parent ion and its fragments to confirm their elemental compositions.

Conclusion

This guide provides a comprehensive, theory-based framework for the spectroscopic analysis of this compound. By understanding the predicted NMR shifts and couplings, the characteristic IR vibrational modes, and the logical MS fragmentation patterns, researchers, scientists, and drug development professionals can confidently acquire, interpret, and validate the structure of this important chemical building block. The provided protocols offer a standardized approach to ensure the generation of high-quality, reproducible data.

References

- Sigma-Aldrich.Safety Data Sheet for 3-Fluoropyridine-2-carboxylic acid.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy, 5th Edition. Cengage Learning. (A foundational textbook for the principles of NMR, IR, and MS).

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives.[Link].[2] (A resource detailing typical spectroscopic values for relevant functional groups).

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Introduction

3-Fluoropyridine-2-carboxylic Acid Hydrochloride is a fluorinated pyridine derivative of significant interest in contemporary drug discovery and development.[1] The incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, making it an attractive building block for novel therapeutic agents.[2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for successful formulation development, ensuring bioavailability, and meeting regulatory requirements.

This technical guide provides a comprehensive overview of the critical solubility and stability considerations for this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent molecule, 3-Fluoropyridine-2-carboxylic acid, is essential before delving into the characteristics of its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₂ | [4] |

| Molecular Weight | 141.10 g/mol | [4] |

| Melting Point | 154-160 °C | [1][5] |

| Boiling Point | 265.2 °C at 760 mmHg | [1] |

| Density | 1.419 g/cm³ | [1] |

| pKa | ~2.6 - 2.71 (Predicted) | [1][5] |

| Appearance | White to light yellow or brown crystalline powder | [1] |

The hydrochloride salt is formed by the reaction of the weakly basic pyridine nitrogen with hydrochloric acid. This salt form is often utilized to enhance the aqueous solubility and dissolution rate of a parent compound. However, the stability of hydrochloride salts, particularly of weakly basic compounds, can be susceptible to disproportionation back to the free base, a phenomenon that must be carefully evaluated.[6][7]

Solubility Profile: A Cornerstone of Developability

The solubility of an API is a critical determinant of its oral bioavailability. For this compound, a comprehensive solubility profile across a range of aqueous and organic media is necessary to inform formulation strategies.

Theoretical Considerations

The aqueous solubility of this compound is expected to be pH-dependent due to the ionizable carboxylic acid and pyridine functional groups. The hydrochloride salt form is anticipated to exhibit higher aqueous solubility compared to the free acid, particularly at low pH. However, in less polar organic solvents, the free acid form may demonstrate greater solubility.

Experimental Workflow for Solubility Determination

A robust and reproducible method for determining the equilibrium solubility is the shake-flask method.[8] This method ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol for Solubility Assessment

-

Preparation of Media: Prepare a range of aqueous buffers (pH 1.2, 4.5, 6.8) and select relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).[9]

-

Sample Preparation: Add an excess of this compound to vials containing a known volume of each medium to create a supersaturated solution.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: At various time points (e.g., 12, 24, 48 hours), withdraw an aliquot of the suspension.

-

Separation: Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[10]

-

Data Analysis: Plot the concentration against time. Equilibrium is confirmed when consecutive measurements are consistent. The final concentration is reported as the equilibrium solubility.

Anticipated Solubility Profile

The following table presents a plausible solubility profile for this compound, based on the general properties of similar compounds.

| Solvent | Temperature (°C) | Anticipated Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | 50 - 100 |

| pH 4.5 Buffer | 25 | 10 - 20 |

| pH 6.8 Buffer | 25 | 5 - 10 |

| Water | 25 | 15 - 25 |

| Ethanol | 25 | > 50 |

| Methanol | 25 | > 50 |

| DMSO | 25 | > 100 |

Stability Profile: Ensuring Product Quality and Safety

A comprehensive stability profile is essential to identify potential degradation pathways, establish appropriate storage conditions, and define the shelf-life of the API. Forced degradation studies are a critical component of this evaluation, as outlined in the International Council for Harmonisation (ICH) guidelines.[11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13] The goal is to achieve a target degradation of 5-20% of the active ingredient.[14][15]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a systematic approach to conducting forced degradation studies in accordance with ICH guidelines.[11]

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocol for Forced Degradation Studies

-

Hydrolytic Stability:

-

Acidic: Dissolve the compound in 0.1 M HCl and heat at 80°C.

-

Basic: Dissolve the compound in 0.1 M NaOH and maintain at room temperature.

-

Neutral: Dissolve the compound in water and heat at 80°C.

-

-

Oxidative Stability: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.[16]

-

Thermal Stability: Expose the solid compound to dry heat at an elevated temperature (e.g., 105°C).

-

Photostability: Expose the solid compound and its solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light, as per ICH Q1B guidelines.[17][18][19][20][21] A dark control should be run in parallel.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC-UV method.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

Potential Degradation Pathways

Based on the structure of 3-Fluoropyridine-2-carboxylic Acid, potential degradation pathways include:

-

Hydrolysis: The carboxylic acid group is generally stable, but under harsh conditions, decarboxylation could occur.

-

Oxidation: The pyridine ring is susceptible to N-oxidation.[22]

-

Photodegradation: UV light can induce various reactions, including ring cleavage or polymerization.

The fluorine substituent is expected to enhance the stability of the pyridine ring towards some degradation pathways.[23]

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive characterization of this promising molecule. By systematically evaluating its physicochemical properties, researchers and developers can mitigate risks, optimize formulation strategies, and ultimately, accelerate the journey from the laboratory to the clinic.

References

- Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

- European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95.

- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.

- International Council for Harmonis

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.

- Thakral, S., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 13(12), 4134-4144.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Ascendia Pharma.

- SlideShare. (2023, April 3). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- Kaiser, M., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483-498.

- IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.

- LookChem. Cas 152126-31-3, 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID.

- ResearchGate.

- Semantic Scholar.

- RSC Publishing. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 20(3), 1740-1752.

- ResearchGate.

- ResearchGate.

- Celerity Pharmaceutical Development. (2025, November 5).

- Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles.

- National Institutes of Health. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(24), 18074-18086.

- STEMart.

- PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405.

- American Society for Microbiology. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(12), e00494-19.

- ResearchGate.

- BenchChem. (2025).

- Eurolab. (2025, November 28). Drug Solubility Testing.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 14-30.

- World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies.

- PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589.

- Semantic Scholar.

- Pharmaceutical Technology. (2014).

- MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(23), 7293.

- Journal of Pharmacy Research. (2013).

- National Institutes of Health. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34693-34703.

- SGS.

- ACS Publications. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(39), 35836-35845.

- HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid.

- Pipzine Chemicals. 3-Fluoropyridine-2-Carboxylic Acid.

- ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34693-34703.

- U.S. Environmental Protection Agency. 6. ANALYTICAL METHODS.

- ResearchGate.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-Fluoropyridine-2-carboxylic acid.

- Santa Cruz Biotechnology. 3-Fluoropyridine-2-carboxylic acid | CAS 152126-31-3.

- PubChem. 5-fluoropyridine-2-carboxylic Acid.

- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.

- ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. 3-Fluoropyridine-2-Carboxylic Acid | Properties, Applications & Safety Data | China Manufacturer & Supplier [pipzine-chem.com]

- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. who.int [who.int]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]

- 16. pharmtech.com [pharmtech.com]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 21. ICH Official web site : ICH [ich.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of fluorinated pyridine carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyridine Carboxylic Acids

Abstract

The strategic incorporation of fluorine into the pyridine carboxylic acid scaffold represents a landmark achievement in modern agrochemical and pharmaceutical development. The unique physicochemical properties conferred by fluorine—including enhanced metabolic stability, increased lipophilicity, and altered binding affinities—have given rise to a class of molecules with profound biological impact.[1] This technical guide provides a comprehensive exploration of the . We will trace the evolution from early, formidable synthetic hurdles to the development of sophisticated fluorination methodologies that have enabled the creation of highly effective herbicides and versatile pharmaceutical intermediates. The narrative emphasizes the causality behind experimental choices, details key synthetic protocols, and examines the structure-activity relationships that govern the efficacy of these vital compounds.

Part 1: Foundational Chemistry and Early Synthetic Hurdles

The journey to synthesize fluorinated pyridines was initially fraught with difficulty. The pyridine ring, while a cornerstone of biologically active compounds, presented significant challenges to early chemists attempting to introduce fluorine. The first reported synthesis of a simple fluoropyridine, 4-fluoropyridine, was achieved in 1958 by Wibaut et al. through the decomposition of 4-pyridyl diazonium fluoride.[1] However, the process was plagued by poor and impure yields.[1]

A significant early challenge was the inherent instability of certain isomers. For instance, 4-fluoropyridine was discovered to be highly susceptible to an acid-catalyzed transformation, complicating its isolation and purification.[1] Early synthetic strategies often relied on hazardous reagents and intermediates, such as the potentially explosive diazonium salts used in the Balz-Schiemann reaction, which for a time was a primary method for introducing fluorine onto aromatic rings.[1] These initial struggles underscored the need for more robust and selective fluorination methods, a demand that would be amplified by the burgeoning agrochemical industry.

Part 2: The Agrochemical Revolution and the Rise of Synthetic Auxins

The mid-20th century saw the emergence of synthetic herbicides, with one of the most important classes being the auxin mimics. These compounds structurally and functionally resemble the natural plant growth hormone indole-3-acetic acid (IAA), but their enhanced stability leads to lethal overstimulation of growth in susceptible broadleaf plants.[2][3][4]

The first major breakthrough in the pyridine carboxylic acid class was the discovery of Picloram (4-amino-3,5,6-trichloropicolinic acid) by Dow Chemical, introduced commercially in 1963.[5] Synthesized from α-picoline through successive chlorination, amination, and hydrolysis, Picloram proved to be a highly effective systemic herbicide, particularly against deep-rooted perennial weeds.[5] However, its high efficacy was coupled with significant soil persistence, which could cause damage to subsequent crops and limited its application.[5]

This led to further research and the development of related compounds with improved environmental profiles, such as Clopyralid (3,6-dichloropicolinic acid), launched in 1975, and Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid), commercialized in 2006.[5][6][7]

Mechanism of Action: Auxin Mimicry

Synthetic auxins, including the pyridine carboxylic acids, exert their herbicidal effects by hijacking the plant's natural growth regulation machinery.[4]

-

Perception: The herbicide molecule is recognized by F-box protein receptors, primarily the TIR1/AFB family.[3][8]

-

Complex Formation: The binding of the auxin mimic to the receptor promotes the formation of an SCFTIR1/AFB ubiquitin-ligase complex.

-

Repressor Degradation: This complex targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3]

-

Uncontrolled Gene Expression: The degradation of these repressors unleashes Auxin Response Factors (ARFs), which activate the transcription of a cascade of auxin-responsive genes.[3][8]

-

Phytotoxicity: This leads to an overproduction of growth-related hormones like ethylene and abscisic acid (ABA), resulting in uncontrolled cell elongation, epinasty (leaf drooping), tissue swelling, and ultimately, plant death.[3]

Caption: Auxin herbicide mechanism of action in the plant cell nucleus.

Part 3: The Fluorine Advantage and the Evolution of Synthetic Strategy

The introduction of fluorine into the pyridine carboxylic acid structure marked a significant advancement, leading to compounds with unique properties. A prime example is Fluroxypyr , developed by Dow Chemical in the mid-1970s.[9] Fluroxypyr, or [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid, is a potent post-emergence herbicide used to control broadleaf weeds.[9][10][11] Its development, and that of other fluorinated analogues, was made possible by the maturation of synthetic fluorination techniques.

Key Fluorination Methodologies

The synthesis of fluorinated pyridines has evolved from hazardous, low-yield methods to a diverse toolkit of efficient and selective strategies.[1]

-

Halogen Exchange (Halex) Fluorination: This nucleophilic substitution method is one of the most important industrial routes. It involves reacting a chlorinated pyridine precursor with an anhydrous fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), often in a polar aprotic solvent like DMSO at elevated temperatures.[5][12] This method is particularly effective when the chlorine atom is activated by electron-withdrawing groups on the ring.

-

Electrophilic Fluorination: The development of modern electrophilic fluorinating agents, such as N-fluoropyridinium salts and Selectfluor®, has revolutionized the synthesis of fluorinated aromatics.[13] These reagents can achieve direct C-H fluorination, often with high regioselectivity.[14][15][16] For instance, fluorination of pyridines often occurs selectively at the position adjacent to the nitrogen atom.[17][18]

-

Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines: In a complementary strategy, a fluorine atom can be installed on the pyridine ring and then serve as an excellent leaving group in SNAr reactions.[19][20] This "late-stage functionalization" approach is incredibly powerful for medicinal chemistry and structure-activity relationship (SAR) studies, allowing for the rapid synthesis of a diverse library of analogues from a common fluorinated intermediate.[19][20]

Caption: Major strategies for the synthesis of fluorinated pyridines.

Part 4: Key Synthetic Protocols

To provide practical insight, this section details representative experimental protocols derived from established synthetic routes.

Protocol 1: Synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-picolinonitrile via Halex Fluorination

This protocol describes a key step in the synthesis of many modern pyridine herbicides, involving the protection of an amino group followed by a nucleophilic halogen exchange reaction to introduce fluorine.[5]

Caption: Workflow for the synthesis of a key fluorinated intermediate.

Step-by-Step Methodology:

-

Amino Group Protection:

-

To a solution of 4-amino-3,5,6-trichloro-2-picolinonitrile (A ) in a suitable solvent, add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture in an ice bath and add phthaloyl chloride dropwise.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude product to yield the protected intermediate (B ).

-

-

Halex Fluorination:

-

In a flame-dried flask under an inert atmosphere, dissolve intermediate B in anhydrous dimethyl sulfoxide (DMSO).

-

Add dried cesium fluoride (CsF).

-

Heat the reaction mixture to the required temperature (e.g., 80-120 °C) and stir for several hours until the starting material is consumed.

-

Cool the reaction, pour it into ice water, and extract the product with an appropriate solvent. Purify to obtain the fluorinated intermediate (C ).[5]

-

-

Deprotection:

-

Dissolve the fluorinated intermediate C in a solvent and treat with concentrated ammonium hydroxide.

-

Stir the reaction at room temperature until the phthaloyl group is cleaved.

-

Isolate and purify the final product, 4-amino-3,5-dichloro-6-fluoro-2-picolinonitrile (D ).[5]

-

Protocol 2: Acid Hydrolysis of a Trichloromethyl Group to a Carboxylic Acid

This procedure is a common method for generating the carboxylic acid moiety on the pyridine ring from a trichloromethyl precursor.[21][22]

Step-by-Step Methodology:

-

Reaction Setup:

-

Charge a reaction vessel with the starting material, such as 3-chloro-2-(trichloromethyl)pyridine.

-

Carefully add a strong mineral acid, such as concentrated sulfuric acid.[21]

-

-

Hydrolysis:

-

Heat the mixture to a temperature ranging from 20 °C to 140 °C.[21] The optimal temperature depends on the specific substrate.

-

Maintain the temperature and stir for 0.5 to 2 hours until the hydrolysis is complete.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

The product, 3-chloropicolinic acid, may precipitate from the acidic solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Part 5: Data Summary and Future Outlook

The development of fluorinated pyridine carboxylic acids has yielded several highly successful commercial herbicides.

| Herbicide | Company | Year Introduced | Key Features |

| Picloram | Dow Chemical | 1963 | First picolinic acid herbicide; highly effective but persistent.[5][23] |

| Clopyralid | Dow Chemical | 1975 | Improved soil profile compared to Picloram.[5][7] |

| Fluroxypyr | Dow Chemical | 1985 | Key fluorinated auxin herbicide; effective on broadleaf weeds.[9] |

| Aminopyralid | Dow AgroSciences | 2006 | High activity at low application rates.[6][7] |

The journey from the challenging initial synthesis of simple fluoropyridines to the large-scale industrial production of complex fluorinated pyridine carboxylic acids showcases the remarkable progress in synthetic organic chemistry. The strategic use of fluorine has not only produced highly effective agrochemicals but has also provided a versatile platform for drug discovery.[1]

Future research will likely focus on several key areas:

-

Development of more sustainable and efficient fluorination methods that minimize hazardous reagents and byproducts.

-

Exploration of novel pyridine carboxylic acid scaffolds to overcome growing weed resistance issues.

-

Application of late-stage functionalization techniques to expand the chemical space for discovering new pharmaceutical agents based on the fluorinated pyridine core.

The history of fluorinated pyridine carboxylic acids is a testament to the power of chemical innovation in addressing critical challenges in agriculture and medicine.

References

- Grokipedia. (2026, January 8). Fluroxypyr.

- SciELO. (n.d.). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances.

- Blog. (n.d.). 3-chloropicolinic acid (57266-69-0): Synthesis, Applications, Side effects and Storage.

- Google Patents. (n.d.). US12017993B2 - Preparation of halogen analogs of picloram.

- Benchchem. (n.d.). The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridine Compounds.

- PMC - NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- PMC. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective.

- (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action.

- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

- PMC - NIH. (n.d.). Auxin Herbicide Action: Lifting the Veil Step by Step.

- Journal of the American Chemical Society. (2025, May 20). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates.

- The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin.

- Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- PMC - NIH. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.

- PMC - NIH. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

- (n.d.). Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid.

- ResearchGate. (n.d.). Nucleophilic fluorination of pyridine‐N‐oxides via....

- Google Patents. (n.d.). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.

- R Discovery. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®..

- ResearchGate. (2025, August 6). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction..

- NIH. (2013, October 31). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer.

- UC Merced. (2019, July 12). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations.

- ACS Publications. (n.d.). Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines | The Journal of Organic Chemistry.

- PMC - NIH. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.

- Wikipedia. (n.d.). Fluroxypyr.

- PubMed. (2013, November 22). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.

- PubChem. (n.d.). Fluroxypyr | C7H5Cl2FN2O3 | CID 50465.

- IARC Publications. (n.d.). Picloram.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. scielo.br [scielo.br]

- 9. grokipedia.com [grokipedia.com]

- 10. Fluroxypyr - Wikipedia [en.wikipedia.org]

- 11. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US12017993B2 - Preparation of halogen analogs of picloram - Google Patents [patents.google.com]

- 13. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chempanda.com [chempanda.com]

- 22. nbinno.com [nbinno.com]

- 23. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

An In-depth Technical Guide to the Fundamental Reactivity of the Pyridine Ring in 3-Fluoropyridine-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Fluoropyridine-2-carboxylic acid is a pivotal building block in modern medicinal chemistry and materials science.[1] Its utility stems from a unique electronic architecture where the inherent properties of the pyridine ring are profoundly modulated by the synergistic, electron-withdrawing effects of a C-3 fluorine atom and a C-2 carboxylic acid group. This guide provides a detailed analysis of the molecule's fundamental reactivity, moving beyond simple reaction schemes to explain the underlying electronic principles. We will explore the dominant reaction pathways, such as Nucleophilic Aromatic Substitution (SNAr), the significant deactivation towards Electrophilic Aromatic Substitution (SEAr), and key transformations involving the carboxylic acid moiety. This document serves as a technical resource for scientists aiming to leverage the specific reactivity of this versatile scaffold in complex molecular design and synthesis.

Introduction: The Strategic Importance of 3-Fluoropyridine-2-carboxylic Acid

The pyridine ring is a ubiquitous scaffold in biologically active compounds.[2] The strategic incorporation of fluorine into such scaffolds is a cornerstone of modern drug design, as its high electronegativity and small size can significantly alter pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, bioavailability, and receptor binding affinity.[2][3] 3-Fluoropyridine-2-carboxylic acid (molecular formula C₆H₄FNO₂) emerges as a particularly valuable intermediate, offering a trifecta of reactive handles: the electron-deficient pyridine ring, a nucleophilic substitution-prone C-F bond, and a versatile carboxylic acid group.[1][4] This unique combination allows for its use as a key building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[1]

Table 1: Physicochemical Properties of 3-Fluoropyridine-2-carboxylic Acid

| Property | Value | Reference |

| CAS Number | 152126-31-3 | [1][5] |

| Molecular Formula | C₆H₄FNO₂ | [1][4][5] |

| Molecular Weight | 141.10 g/mol | [1][5] |

| Appearance | Light yellow to brown crystalline powder | [1][4] |

| Melting Point | 154 °C | [1][4] |

| Boiling Point | 265.2 °C at 760 mmHg | [1][4] |

| pKa | 2.71 ± 0.10 (Predicted) | [1][4] |